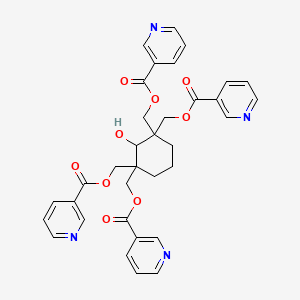
镍纳米粒子
科学研究应用
尼可莫尔具有广泛的科学研究应用,包括:
化学: 用作有机合成中的试剂和分析化学中的标准物质。
生物学: 研究其对脂质代谢的影响及其在调节胆固醇水平中的潜在作用。
医学: 研究其在治疗高脂血症和心血管疾病中的潜在治疗效果。
作用机制
尼可莫尔通过抑制参与炎症反应和癌细胞增殖的特定酶发挥作用。它主要针对 Janus 激酶 (JAK) 家族酶,这些酶在调节免疫反应和细胞生长的信号通路中发挥着至关重要的作用。通过抑制 JAK 酶,尼可莫尔减少促炎细胞因子的产生并阻止癌细胞的生长。 此外,尼可莫尔影响 NF-κB 信号通路,进一步抑制炎症反应并促进癌细胞凋亡 .
准备方法
合成路线和反应条件
尼可莫尔可以通过烟酸与合适醇的酯化反应来合成。该反应通常涉及使用硫酸或盐酸等催化剂来促进酯化过程。 反应在回流条件下进行,产物通过重结晶或色谱法进行纯化 .
工业生产方法
尼可莫尔的工业生产涉及使用自动化反应器进行大规模酯化过程。反应条件经过优化,以确保产品的高产率和纯度。 最终产品经过严格的质量控制措施,以达到医药标准 .
化学反应分析
反应类型
尼可莫尔经历各种化学反应,包括:
氧化: 尼可莫尔可以被氧化形成相应的羧酸。
还原: 尼可莫尔的还原可以导致醇衍生物的形成。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化锂铝和硼氢化钠等还原剂。
取代: 卤代烷和酰氯等试剂通常用于取代反应.
主要形成的产物
氧化: 羧酸
还原: 醇衍生物
取代: 各种取代的烟酸衍生物
相似化合物的比较
尼可莫尔与其他烟酸衍生物相比具有独特的特点,因为它具有特殊的降脂活性并能提高 HDL-C 水平。类似的化合物包括:
烟酸: 维生素 B3 衍生物,具有降脂作用。
烟酸: 维生素 B3 的另一种形式,用于治疗高脂血症。
尼可莫尔因其特殊的分子结构而脱颖而出,使其能够有效地靶向脂质代谢途径,并提供治疗高脂血症和心血管疾病的治疗益处。
属性
IUPAC Name |
[2-hydroxy-1,3,3-tris(pyridine-3-carbonyloxymethyl)cyclohexyl]methyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O9/c39-28(24-6-1-12-35-16-24)44-20-33(21-45-29(40)25-7-2-13-36-17-25)10-5-11-34(32(33)43,22-46-30(41)26-8-3-14-37-18-26)23-47-31(42)27-9-4-15-38-19-27/h1-4,6-9,12-19,32,43H,5,10-11,20-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAHPESAMYMDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3)O)(COC(=O)C4=CN=CC=C4)COC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048722 | |
| Record name | Nicomolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27959-26-8 | |
| Record name | Nicomol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27959-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicomol [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027959268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicomolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicomol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215U8X2R44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is nicomol and what is its mechanism of action in lowering lipid levels?
A1: Nicomol (2,2,6,6-tetrakis (nicotinoyloxymethyl) cyclohexanol) is a prodrug of nicotinic acid, also known as vitamin B3. While its exact mechanism in lowering lipids is not fully elucidated, nicomol, like nicotinic acid, likely acts by inhibiting lipolysis in adipose tissue. [] This reduces the release of free fatty acids into the bloodstream, which are precursors for triglyceride synthesis in the liver. This, in turn, can lead to a decrease in serum triglyceride and total cholesterol levels. [, , ]
Q2: How does nicomol affect different lipoprotein fractions?
A2: Nicomol has been shown to selectively increase the serum levels of high-density lipoprotein (HDL) cholesterol, specifically the HDL2e subfraction. [, ] This is significant because HDL cholesterol is considered "good" cholesterol, playing a role in reverse cholesterol transport, which removes excess cholesterol from the body.
Q3: Does nicomol affect calcium levels?
A3: Studies in rabbits fed a cholesterol-rich diet have shown that nicomol, in combination with a low dose of ibudilast (2.5 mg/kg/day), can reduce calcium deposition in the central nervous system and abdominal aorta. [] This effect is thought to be related to the anti-inflammatory properties of these drugs.
Q4: Has nicomol shown any protective effects against drug-induced toxicity?
A5: Yes, research in mice indicates that nicomol might offer protection against the toxic effects of adriamycin (doxorubicin). [] Mice treated with nicomol showed significantly increased survival times compared to control groups. This protective effect is suggested to be related to nicomol's anti-hyperlipidemic properties.
Q5: Are there any known applications of nicomol in cardiovascular diseases?
A7: Nicomol has been investigated for potential benefits in managing cardiovascular diseases, particularly in cases of ischemic heart disease. [] Research suggests it might be beneficial in improving the lipoprotein profile in individuals with this condition.
Q6: Does nicomol influence the activity of liver enzymes?
A8: Studies in rats suggest that, compared to other lipid-lowering drugs like clofibrate, nicomol has minimal impact on the activity of liver enzymes, including those associated with peroxisomes. [, ] This suggests a potentially different mechanism of action compared to fibrate-class drugs.
Q7: What is the significance of the nicomol test in certain medical conditions?
A9: A "nicomol test" has been explored for its application in diagnosing Raynaud's syndrome, particularly in cases linked to vibration exposure. [] This suggests a potential use of nicomol in evaluating vascular reactivity in specific patient populations.
Q8: Are there any studies comparing the effects of nicomol with other hypolipidemic drugs?
A10: Yes, some research compares the effects of nicomol with other hypolipidemic drugs, particularly clofibrate. [] The findings suggest that nicomol might have a different mechanism of action and a distinct impact on lipid metabolism and liver enzyme activity compared to clofibrate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


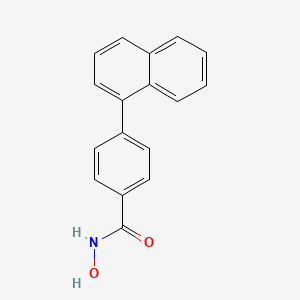
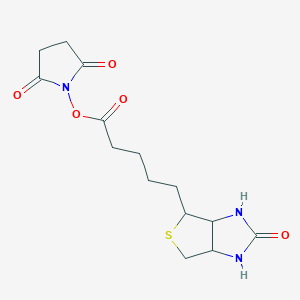
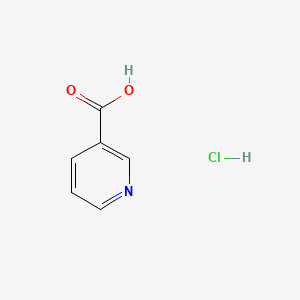
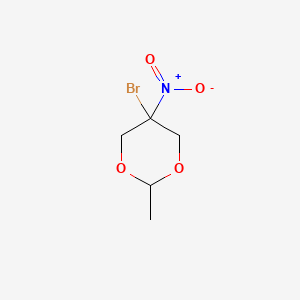
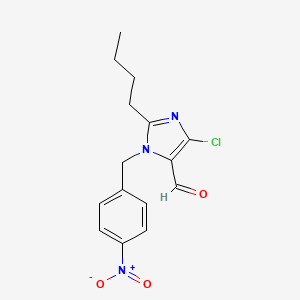
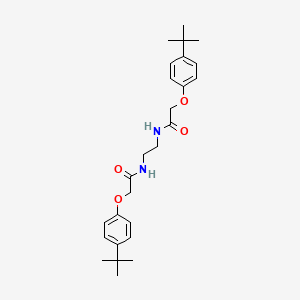
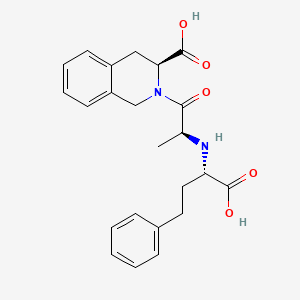
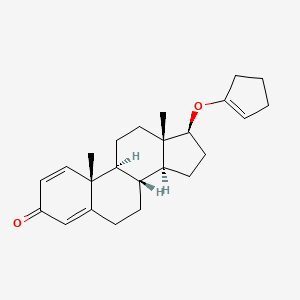
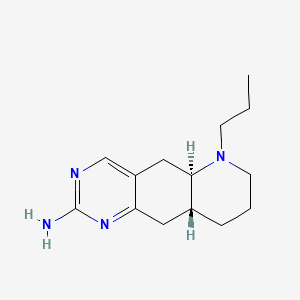
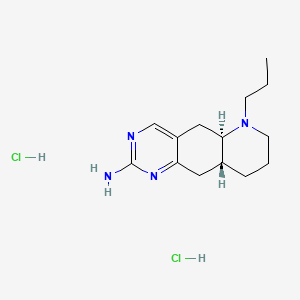
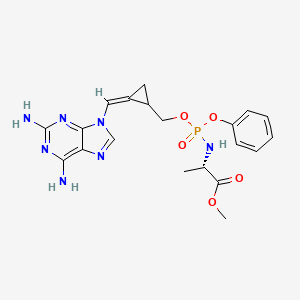
-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)
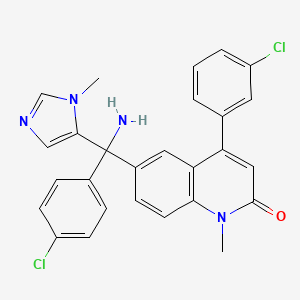
![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B1678691.png)
